molecular formula C18H15F3N2O B2881947 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 497060-00-1

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2881947
CAS No.: 497060-00-1
M. Wt: 332.326
InChI Key: DLNMLPGZHDNQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the benzamide ring and a 2-(1H-indol-3-yl)ethyl side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to interactions with biological targets such as sigma receptors or enzymes involved in cancer pathways .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O/c19-18(20,21)14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMLPGZHDNQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide scaffold is highly versatile, with substituents significantly influencing biological activity and pharmacokinetics. Key analogs include:

Compound Name Substituent on Benzamide Key Properties/Applications References
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-OCH₃ Potential sigma receptor ligand
4-(3,5-Dimethylpyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide 4-(3,5-dimethylpyrazole) Undisclosed pharmacological activity
[125I]PIMBA (radioiodinated benzamide) 4-OCH₃ + ³¹I Sigma receptor imaging agent for prostate tumors
Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) 2-F, 4-imidazo-triazine c-Met inhibitor for NSCLC treatment
  • Trifluoromethyl vs. For example, sigma receptor ligands like [125I]PIMBA (4-OCH₃) exhibit high tumor uptake in prostate cancer models, but the -CF₃ analog may offer improved metabolic stability .
  • Trifluoromethyl vs. Fluorine (2-F): Capmatinib’s 2-fluoro substituent contributes to its selectivity for c-MET kinase, whereas the 4-CF₃ group in the target compound may favor interactions with different receptor subtypes (e.g., sigma receptors) .

Indole Side Chain Modifications

The 2-(1H-indol-3-yl)ethyl group is conserved in several analogs, but variations in the indole or linker alter activity:

  • N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzenesulfonamide : Replacing benzamide with sulfonamide shifts the mechanism toward cyclooxygenase (COX) inhibition, as seen in indomethacin analogs .
  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide : A hydroxyl-rich analog with potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals), highlighting how polar substituents diverge from the lipophilic -CF₃ group in function .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The compound features an indole moiety, known for its diverse biological activities, linked to a trifluoromethylbenzamide group. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole structure allows for binding to multiple receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes linked to cancer progression and inflammation pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effect of this compound on NSCLC (non-small cell lung cancer) cells. Results indicated that the compound significantly inhibited cell growth with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[2-(1H-indol-3-yl)ethyl]benzamideLacks trifluoromethyl groupDifferent physicochemical properties
N-(2-(1H-indol-3-yl)ethyl)acetamideAcetamide group instead of benzamideAltered biological activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamideChlorine substitutionVariation in reactivity and interaction

The presence of the trifluoromethyl group in this compound significantly enhances its chemical stability and biological activity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.